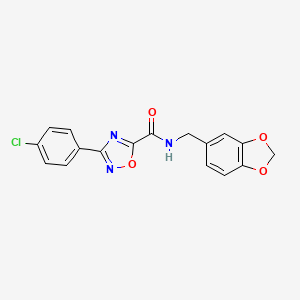![molecular formula C21H20N4O3 B15002424 5-(4-methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15002424.png)
5-(4-methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxyphenyl)-1,3-dimethyl-6-[(pyridin-2-yl)methyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-1,3-dimethyl-6-[(pyridin-2-yl)methyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrrolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate intermediates under acidic or basic conditions.
Introduction of the 4-methoxyphenyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the pyridin-2-ylmethyl group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Use of continuous flow reactors: to improve reaction efficiency.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-2-ylmethyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Dihydropyrimidine derivatives.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthesis of novel derivatives: The compound serves as a scaffold for the synthesis of new molecules with potential biological activities.
Biology
Biological assays: Used in various assays to determine its activity against different biological targets.
Medicine
Drug development: Potential use in the development of new therapeutic agents due to its unique structure and biological activity.
Industry
Material science: Possible applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(4-methoxyphenyl)-1,3-dimethyl-6-[(pyridin-2-yl)methyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione involves interaction with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Indole derivatives: Indole-based compounds also exhibit a range of biological activities and can be compared in terms of their pharmacological profiles.
Uniqueness
Structural uniqueness: The combination of the pyrrolo[3,4-d]pyrimidine core with the methoxyphenyl and pyridin-2-ylmethyl groups provides a unique scaffold for drug development.
Biological activity: The specific substitutions on the core structure may result in unique interactions with biological targets, leading to distinct pharmacological effects.
Propriétés
Formule moléculaire |
C21H20N4O3 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
5-(4-methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H20N4O3/c1-23-17-13-25(12-15-6-4-5-11-22-15)19(14-7-9-16(28-3)10-8-14)18(17)20(26)24(2)21(23)27/h4-11,13H,12H2,1-3H3 |
Clé InChI |
IUVZVQJMTNCJFN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)OC)CC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-{2-[3-(1H-tetrazol-5-yl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B15002344.png)
![1-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol](/img/structure/B15002351.png)
![3-methyl-N-{2-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B15002355.png)
![1-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B15002370.png)
![4-{4-[(4-fluorobenzyl)oxy]phenyl}-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B15002376.png)
![N-{[5-(aminomethyl)furan-2-yl]methyl}benzenesulfonamide](/img/structure/B15002379.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B15002386.png)
![1-{3-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-[(Z)-methoxy-NNO-azoxy]ethanone](/img/structure/B15002395.png)
![N-(3-{1-[(1Z)-3-phenylprop-1-en-1-yl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B15002399.png)

![2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B15002404.png)
![3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-9,10-dimethoxypyrazino[2,1-a]isoquinolin-5-ium](/img/structure/B15002408.png)
![1-(2-chlorobenzyl)-2',7'-dihydroxyspiro[indole-3,9'-xanthen]-2(1H)-one](/img/structure/B15002410.png)
![6-(3,4-Dimethoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15002431.png)
